4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline
Description
This compound is a quinoline derivative featuring:
- 4-ethoxy substituent: Enhances lipophilicity and metabolic stability.
- 6-position piperazine-1-carbonyl moiety: The piperazine ring, substituted with 3-methyl and 3-methylphenyl groups, contributes to conformational flexibility and binding affinity, particularly in targeting CNS or antimicrobial receptors .
Quinoline-piperazine hybrids are widely explored for biological activities, including antimicrobial, anticancer, and CNS modulation. The ethoxy and methoxy groups may improve solubility compared to non-polar analogs, while the piperazine-carbonyl linker facilitates interactions with enzymatic active sites .
Properties
IUPAC Name |
[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O3/c1-5-37-30-19-29(23-9-7-11-26(17-23)36-4)32-28-13-12-24(18-27(28)30)31(35)33-14-15-34(22(3)20-33)25-10-6-8-21(2)16-25/h6-13,16-19,22H,5,14-15,20H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOLEKPXYVRIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.
Substitution Reactions: The ethoxy and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and methoxyphenyl halides.
Piperazine Derivatization: The piperazinyl group can be introduced by reacting the quinoline derivative with 3-methyl-4-(m-tolyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar
Biological Activity
The compound 4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of various substituents such as ethoxy, methoxy, and piperazine groups contributes to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell signaling pathways, which can affect cellular proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting against various bacterial strains.
- Anti-cancer Potential : Some studies have indicated that derivatives of quinoline compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 20 | |
| P. aeruginosa | 25 |
These results indicate moderate antibacterial activity, warranting further investigation into structure-activity relationships (SAR) for optimization.
Anti-cancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes findings from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 12.0 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. These results suggest that the compound may be a promising candidate for further development as an anti-cancer agent.
Case Studies
- Case Study on Antitubercular Activity : A series of quinoline derivatives were synthesized and tested for their antitubercular properties. One derivative exhibited an IC90 of 4.0 µM against Mycobacterium tuberculosis, indicating significant potential for treating tuberculosis infections .
- Cytotoxicity Assessment : In a study assessing cytotoxicity on human embryonic kidney cells (HEK-293), the compound showed low toxicity, with a high selectivity index compared to standard chemotherapeutics . This suggests that it may selectively target cancer cells while sparing normal cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Predicted using ChemDraw.
Key Findings from Comparative Studies
Piperazine Linker Flexibility: The target compound’s piperazine-1-carbonyl group enables stronger hydrogen bonding compared to ethyl-linked analogs (e.g., ’s compound), which may enhance receptor binding .
Substituent Effects on Bioactivity :
- Fluorinated groups (e.g., in ’s trifluoromethyl analog) improve metabolic stability and blood-brain barrier penetration but reduce aqueous solubility .
- Ethoxy vs. Methoxy : The target’s 4-ethoxy group may confer longer half-life than 6-methoxy analogs () due to slower oxidative metabolism .
Antimicrobial Activity :
- Piperazine-thiazolidinedione hybrids (e.g., 7d in ) show potent antibacterial activity, suggesting that the target compound’s piperazine-carbonyl group could be optimized for similar applications .
Synthetic Accessibility: Pd-catalyzed cross-coupling () is a common method for quinoline-piperazine hybrids, but the target compound’s 3-methylphenyl group may require specialized boronic acids or protecting groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
